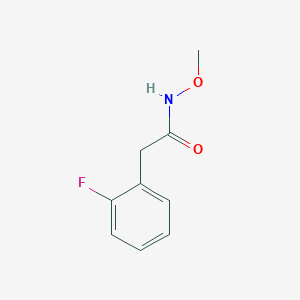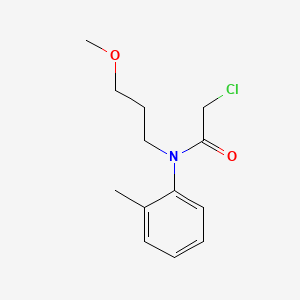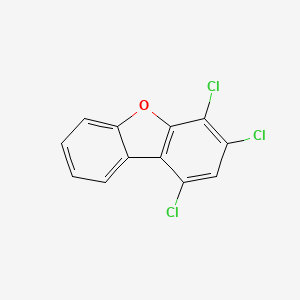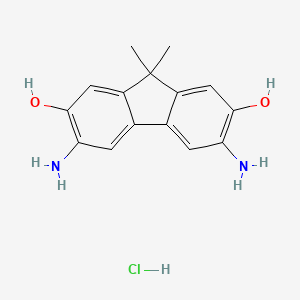
N-(2-Chlorophenacyl)imidazole nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenacyl)imidazole nitrate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2-chlorophenacyl group attached to the imidazole ring, with a nitrate group as a counterion. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenacyl)imidazole nitrate typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a nitrating mixture of sulfuric acid and nitric acid. This reaction introduces a nitro group into the imidazole ring, which can then be further modified to obtain the desired compound .
Another approach involves the use of a mixture of nitric acid and acetic anhydride, which has been shown to produce N-nitro derivatives of imidazole . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenacyl)imidazole nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a wide range of imidazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenacyl)imidazole nitrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenacyl)imidazole nitrate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the 2-chlorophenacyl group may enhance the compound’s binding affinity and specificity for certain targets. The nitrate group can also play a role in the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroimidazole: Another imidazole derivative with a nitro group, known for its antimicrobial properties.
4(5)-Nitroimidazole: A nitroimidazole with different substitution patterns, used in various chemical and biological studies.
2,4(5)-Dinitroimidazole: A compound with two nitro groups, exhibiting unique chemical and biological properties.
Uniqueness
N-(2-Chlorophenacyl)imidazole nitrate is unique due to the presence of the 2-chlorophenacyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Propiedades
| 24155-31-5 | |
Fórmula molecular |
C11H10ClN3O4 |
Peso molecular |
283.67 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;nitrate |
InChI |
InChI=1S/C11H9ClN2O.NO3/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14;2-1(3)4/h1-6,8H,7H2;/q;-1/p+1 |
Clave InChI |
PTAOIBUKLJOTDE-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C[NH+]2C=CN=C2)Cl.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)







![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/no-structure.png)




